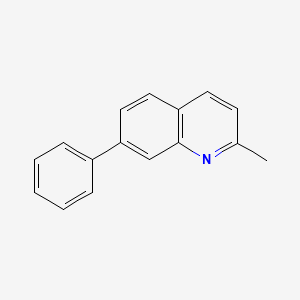

2-Methyl-7-phenylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13N |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-methyl-7-phenylquinoline |

InChI |

InChI=1S/C16H13N/c1-12-7-8-14-9-10-15(11-16(14)17-12)13-5-3-2-4-6-13/h2-11H,1H3 |

InChI Key |

FGRQGIBMKYGMEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization Techniques for 2 Methyl 7 Phenylquinoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides precise information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-Methyl-7-phenylquinoline, the spectrum is expected to show distinct signals for the methyl group, the protons of the quinoline (B57606) core, and the protons of the phenyl substituent.

The key features anticipated in the ¹H NMR spectrum of this compound, typically recorded in a solvent like CDCl₃, are:

Methyl Protons: A characteristic singlet peak for the methyl group (CH₃) at the C2 position is expected to appear in the upfield region, generally around δ 2.7-2.8 ppm. For instance, the methyl protons in 2-methylquinoline (B7769805) resonate at approximately δ 2.75 ppm. chemicalbook.com

Quinoline Protons: The protons on the quinoline ring system will appear in the aromatic region (δ 7.0-8.5 ppm). The proton at C8 (H-8), being adjacent to the nitrogen-containing ring, is typically the most downfield of the carbocyclic ring protons, often appearing as a doublet around δ 8.1-8.2 ppm. The protons at C5 and C6 would show coupling to each other, while the proton at C3 would appear as a doublet due to coupling with the H4 proton. The H4 proton itself would also be a doublet. The H-8 proton in 7-methylquinoline (B44030) appears as a doublet at δ 8.07 ppm. brieflands.com

Phenyl Protons: The five protons of the C7-phenyl group will also resonate in the aromatic region, typically between δ 7.3 and 7.7 ppm, often as a complex multiplet.

Singlet Proton: The proton at C8 of the quinoline ring, being isolated, would likely appear as a singlet.

The analysis of coupling constants (J-values) helps to establish the connectivity between adjacent protons, confirming their positions on the quinoline and phenyl rings.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (at C2) | ~2.75 | Singlet (s) |

| Quinoline H-3 | ~7.2-7.3 | Doublet (d) |

| Quinoline H-4 | ~7.9-8.0 | Doublet (d) |

| Quinoline H-5 | ~7.7-7.8 | Doublet (d) |

| Quinoline H-6 | ~7.4-7.5 | Triplet (t) |

| Quinoline H-8 | ~8.1-8.2 | Singlet (s) |

| Phenyl H (C7-Ph) | ~7.3-7.7 | Multiplet (m) |

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shift of each signal indicates the type of carbon (aliphatic, aromatic, carbonyl, etc.).

For this compound (C₁₆H₁₃N), which has 16 carbon atoms, the ¹³C NMR spectrum is expected to show 16 distinct signals, assuming no accidental overlap. The predicted chemical shifts are:

Aliphatic Carbon: The methyl carbon (C2-CH₃) will appear in the high-field region, typically around δ 20-25 ppm. The methyl carbon in the related 2-methyl-4-phenylquinoline (B8046655) appears at δ 25.3 ppm. semanticscholar.org

Aromatic and Heteroaromatic Carbons: The remaining 15 carbons of the quinoline and phenyl rings will resonate in the downfield region (δ 110-160 ppm). The carbons directly bonded to the nitrogen atom (C2 and C8a) will be significantly deshielded. For example, C2 in 2-methylquinoline is observed at approximately δ 159 ppm, and C4 is seen around δ 148 ppm. nih.gov The presence of the phenyl group at C7 will influence the chemical shifts of the surrounding quinoline carbons (C6, C7, C8, and C8a).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2-C H₃ | ~25 |

| Aromatic/Heteroaromatic Carbons | ~120-160 |

| C2 | ~158-160 |

| C7 (bearing phenyl group) | ~138-140 |

| C8a (bridgehead) | ~147-149 |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features. derpharmachemica.com

Key expected absorption bands include:

Aromatic C-H Stretching: A series of sharp bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

Aliphatic C-H Stretching: Absorptions corresponding to the methyl group's C-H bonds will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C and C=N Stretching: Strong to medium intensity bands in the 1500-1650 cm⁻¹ region are characteristic of the aromatic carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system. derpharmachemica.com

C-H Bending (Out-of-Plane): Strong bands in the fingerprint region (650-900 cm⁻¹) are diagnostic of the substitution pattern on the aromatic rings.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |

| C=N Stretch (Quinoline) | 1620 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |

| C-H Out-of-Plane Bending | 690 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. In this technique, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (molecular formula C₁₆H₁₃N), the expected molecular weight is approximately 219.28 g/mol . The electron ionization (EI) mass spectrum would show a prominent molecular ion peak [M]⁺ at m/z = 219. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern can also offer structural clues. Common fragmentation pathways for quinolines include the loss of small, stable molecules or radicals. For this compound, potential fragmentations could involve the loss of a hydrogen atom to give an [M-1]⁺ peak or the cleavage of the methyl group.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Significance |

|---|---|---|

| [M]⁺ | 219 | Molecular Ion Peak |

| [M-H]⁺ | 218 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | 204 | Loss of a methyl radical |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal, one can determine the precise positions of atoms in the crystal lattice, providing accurate measurements of bond lengths, bond angles, and torsional angles.

Planarity: The quinoline ring system is largely planar.

Dihedral Angle: The phenyl ring at C7 would be twisted out of the plane of the quinoline core due to steric hindrance. The dihedral angle between the two ring systems is a key conformational feature. In 7-methoxy-2-phenylquinoline-3-carbaldehyde, this angle is 43.53°. iucr.org

Intermolecular Interactions: The crystal packing would be stabilized by intermolecular forces such as π-π stacking between the aromatic rings of adjacent molecules.

This technique provides the ultimate proof of structure by mapping the exact atomic arrangement in the solid state. nih.gov

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. This comparison is crucial for confirming the empirical formula and assessing the purity of the synthesized compound.

For this compound, with the molecular formula C₁₆H₁₃N and a molecular weight of 219.28 g/mol , the theoretical elemental composition is:

Carbon (C): (12.01 * 16 / 219.28) * 100% = 87.64%

Hydrogen (H): (1.008 * 13 / 219.28) * 100% = 5.97%

Nitrogen (N): (14.01 * 1 / 219.28) * 100% = 6.39%

Experimental results from an elemental analyzer that fall within a narrow margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the assigned molecular formula. rsc.org

Advanced Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS)

The structural elucidation and characterization of this compound and its analogs are significantly enhanced by the use of advanced hyphenated analytical techniques. Coupling the separation power of chromatography with the detection capabilities of mass spectrometry provides a robust methodology for identifying and quantifying these compounds, even in complex mixtures. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools in this regard, each offering unique advantages for the analysis of quinoline derivatives. wikipedia.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separating volatile and thermally stable compounds with mass spectrometry for their detection and identification. madison-proceedings.com In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected based on its mass-to-charge ratio (m/z). epa.gov

For quinoline derivatives, GC-MS is a well-established method. nih.gov The resulting mass spectrum provides two critical pieces of information: the molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a unique fragmentation pattern, which acts as a chemical "fingerprint." chemguide.co.uk The fragmentation of the molecular ion is often predictable; for instance, in substituted quinolines, cleavage of bonds at the substituent positions is common. libretexts.orgmiamioh.edu

| Compound Type | Key Fragmentation Process | Characteristic Fragment Ion (m/z) | Significance |

|---|---|---|---|

| Quinoline | Molecular Ion | 129 | Represents the intact quinoline molecule. madison-proceedings.com |

| Quinoline | Loss of HCN | 102 | Characteristic fragment of the quinoline ring structure. madison-proceedings.com |

| Methylquinolines | Loss of Methyl Radical (CH₃) | M-15 | Indicates the presence of a methyl substituent. youtube.com |

| Phenylquinolines | Molecular Ion | M+ | Confirms the molecular weight of the isomer. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative and complementary technique to GC-MS, particularly for compounds that are non-volatile, polar, or thermally labile. researchgate.netthermofisher.com It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of mass spectrometry. wikipedia.org LC-MS is frequently used for the analysis of quinoline alkaloids and related synthetic derivatives in various matrices, from environmental to biological samples. nih.govnih.gov

A significant advantage of LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), is its high specificity and sensitivity, which allows for the differentiation of isomers. core.ac.uknih.gov For phenylquinoline isomers, for example, electrospray ionization (ESI) coupled with MS/MS can provide valuable information regarding the position of the phenyl substituent on the quinoline ring based on the resulting fragmentation patterns. nih.gov While GC may struggle to separate certain regioisomers of substituted quinolines, LC often achieves successful separation. core.ac.uk The use of different ionization techniques, such as ESI or atmospheric pressure chemical ionization (APCI), further expands the range of analyzable compounds.

The analysis of complex mixtures containing quinoline derivatives often employs reverse-phase chromatography. nih.govnih.gov The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid, is optimized to achieve the best separation. nih.gov

| Analyte Type | LC Column | Mobile Phase Example | Ionization Mode | Reference |

|---|---|---|---|---|

| Substituted Quinolines (Isomers) | Not specified | Not specified | ESI+ | core.ac.uk |

| Quinoline Alkaloids | Not specified | Not specified | ESI+ | nih.gov |

| 2-(2-phenylethyl) chromones | Waters T3 column (2.1 mm×50 mm, 1.8 μm) | 0.1% formic acid in water/acetonitrile gradient | ESI+ | nih.gov |

| Phenolic Compounds | Not specified | Not specified | ESI- | researchgate.net |

| Pesticides (including quinoline types) | Not specified | Not specified | ESI | lcms.cz |

Chemical Reactivity and Derivatization Pathways of 2 Methyl 7 Phenylquinoline

Functionalization Reactions at the Quinoline (B57606) Nucleus and Side Chains

The derivatization of the 2-Methyl-7-phenylquinoline scaffold can be achieved through functionalization of either the quinoline core or the appended methyl and phenyl groups. These reactions are crucial for the synthesis of new analogs with potentially altered chemical and physical properties.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration of Quinoline Systems)

Electrophilic aromatic substitution on the quinoline ring is a well-established method for introducing a variety of functional groups. The regioselectivity of these reactions is governed by the directing effects of the nitrogen heteroatom and the existing substituents. In the case of this compound, the phenyl group at the 7-position and the methyl group at the 2-position will influence the position of electrophilic attack.

Nitration is a classic example of an electrophilic aromatic substitution reaction. Studies on related quinoline systems provide insight into the expected outcome for this compound. For instance, the nitration of 7-methylquinoline (B44030) with fuming nitric acid in concentrated sulfuric acid has been shown to selectively yield 7-methyl-8-nitroquinoline (B1293703) in high yield. brieflands.comsemanticscholar.org This selectivity is attributed to the electronic activation by the methyl group and the inherent reactivity of the quinoline ring. brieflands.com The reaction proceeds by adding a solution of fuming nitric acid and concentrated sulfuric acid to a cooled mixture of 7-methylquinoline and sulfuric acid. brieflands.com

Based on this precedent, the nitration of this compound is anticipated to occur primarily at the C-8 position of the quinoline ring, ortho to the phenyl group. The phenyl group at C-7 is an activating group and, along with the methyl group at C-2, will direct the incoming electrophile. The phenyl group itself can also undergo electrophilic substitution, although the conditions required may differ from those needed for the quinoline nucleus. smolecule.com

Table 1: Nitration of 7-Methylquinoline

| Reactant | Reagents | Product | Yield | Reference |

|---|

N-Oxidation and Other Heteroatom Derivatization Strategies

The nitrogen atom in the quinoline ring is a site of nucleophilicity and can be targeted for derivatization. N-oxidation is a common transformation that not only modifies the electronic properties of the quinoline system but also serves as a precursor for further functionalization. The resulting quinoline N-oxides can undergo a variety of reactions. smolecule.com

The oxidation of quinoline derivatives to their corresponding N-oxides is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). For example, 7-methylquinoline can be converted to 7-methylquinoline N-oxide. rsc.org The N-oxide can then be used in subsequent reactions, such as C-H functionalization. rsc.org A general method for the deoxygenation of N-heterocyclic N-oxides, including quinoline N-oxides, involves a copper-catalyzed oxygen atom transfer using diazo compounds as the oxygen acceptor. rsc.org

Other heteroatom derivatization strategies can also be employed. For instance, the quinoline nitrogen can be quaternized to form quinolinium salts. These salts exhibit altered reactivity and can be used in various synthetic transformations, including reduction and electrochemical reactions. researchgate.net

Table 2: N-Oxidation of a Substituted Quinoline

| Reactant | Reagent | Product | Reference |

|---|

Transformations Leading to Novel Analogs and Conjugates (e.g., Triazole Conjugates)

The this compound scaffold can be elaborated into more complex structures, such as triazole conjugates. These hybrid molecules often exhibit interesting biological activities. The synthesis of such conjugates typically involves a multi-step sequence starting from a functionalized quinoline derivative.

A general strategy for the synthesis of quinoline-triazole conjugates begins with a 2-phenylquinoline-4-carboxylic acid. tandfonline.com This starting material is first converted to its ethyl ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide (B1668358). tandfonline.comresearchgate.net The carbohydrazide can then undergo cyclocondensation with an appropriate aldehyde in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid to furnish the desired 1,2,4-triazole (B32235) ring attached to the quinoline core. tandfonline.com This synthetic route allows for the introduction of a wide variety of substituents on the triazole ring by varying the aldehyde used in the final step. tandfonline.com While this specific example starts with a 4-carboxy-2-phenylquinoline, a similar strategy could be envisioned for a suitably functionalized this compound derivative.

Other transformations can lead to a variety of analogs. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be used to introduce new aryl or alkyl groups if a halogen substituent is present on the quinoline ring. smolecule.com Nucleophilic substitution reactions can also be employed to replace leaving groups, such as halogens, with other functionalities. smolecule.com

Mechanistic Investigations of Organic Reactions Involving the Quinoline Core

The mechanisms of reactions involving the quinoline core are of significant interest for understanding and predicting their outcomes. Various studies have shed light on the pathways of different transformations.

For instance, the mechanism of Ru(II)-catalyzed C-H arylation of quinoline N-oxides with arylboronic acids has been investigated. nih.govacs.org This reaction proceeds via a regioselective C-H activation at the C-8 position, followed by in situ deoxygenation of the resulting arylated quinoline N-oxide to afford the 8-arylquinoline. nih.gov The use of a Rh(III) catalyst under similar conditions leads to the formation of the 8-arylquinoline N-oxide without deoxygenation. nih.gov

Mechanistic studies on the hydrogenation of quinolines have also been conducted. The enantioselective hydrogenation of 2-methylquinoline (B7769805) using chiral cationic ruthenium catalysts has been shown to proceed via an ionic and cascade reaction pathway involving 1,4-hydride addition, isomerization, and subsequent reduction steps. pku.edu.cn

Furthermore, the dearomatization of quinolines through nucleophilic addition has been explored. nih.gov These reactions provide access to partially or fully saturated nitrogen heterocycles. The mechanism often involves the activation of the quinoline ring, for example by N-acylation, followed by the nucleophilic attack. nih.gov

Electrochemical studies on nitro derivatives of 2-methyl-4-phenylquinoline (B8046655) have revealed that the reduction pathways depend on the initial substrate. researchgate.net The nitro derivatives of quinoline and 1,2-dihydroquinoline (B8789712) are initially reduced at the nitro group, whereas the corresponding quinolinium cations are first reduced at the heterocyclic ring. researchgate.net

Computational Chemistry and Molecular Modeling of 2 Methyl 7 Phenylquinoline

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of 2-methyl-7-phenylquinoline at the electronic level. These calculations offer a detailed picture of the molecule's geometry, stability, and chemical behavior.

Density Functional Theory (DFT) Calculations for Geometric Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ias.ac.inresearchgate.net For this compound, DFT calculations, often using the B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to determine its most stable three-dimensional conformation through geometric optimization. dergipark.org.trdergipark.org.trnih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com

Once the optimized geometry is obtained, the same level of theory can be used to predict various spectroscopic properties. dergipark.org.trmdpi.com Time-dependent DFT (TD-DFT) is particularly useful for calculating the electronic absorption spectra (UV-Vis), which helps in understanding the electronic transitions within the molecule. dergipark.org.trresearchgate.net Furthermore, DFT calculations can predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. dergipark.org.trnih.gov These theoretical predictions are invaluable for interpreting experimental data and confirming the molecular structure. nih.gov

Table 1: Predicted Spectroscopic Data for a Quinoline (B57606) Derivative (Example)

| Property | Predicted Value | Method |

|---|---|---|

| UV-Vis λmax | 280 nm | TD-DFT/B3LYP/6-311++G(d,p) |

| 1H NMR (δ, ppm) | 2.5 (CH3), 7.2-8.1 (Aryl-H) | GIAO/B3LYP/6-311++G(2d,p) |

| 13C NMR (δ, ppm) | 25 (CH3), 120-150 (Aryl-C) | GIAO/B3LYP/6-311++G(2d,p) |

| Major IR Freq. (cm⁻¹) | 1570 (C=C stretch), 2950 (C-H stretch) | B3LYP/6-311++G(d,p) |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of quinoline derivatives. units.itsmu.edu By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. mdpi.com This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. nih.gov

For the synthesis of substituted quinolines, such as through a Friedländer annulation or a Suzuki coupling, DFT calculations can model the entire reaction sequence. nih.govnih.gov These models help in understanding the role of catalysts, the feasibility of different reaction pathways, and the factors controlling the reaction's outcome. connectedpapers.com The calculated activation energies, derived from the energy difference between the reactants and the transition state, provide a quantitative measure of the reaction kinetics. nih.gov This predictive capability is essential for optimizing reaction conditions to improve yield and selectivity. units.it

Molecular Docking and Ligand-Target Interaction Profiling for Quinoline Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or a nucleic acid. researchgate.netnih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target. nih.govijprajournal.com For quinoline derivatives, which are known to possess a wide range of biological activities, docking studies can identify potential protein targets and elucidate the molecular basis of their activity. nih.govrsc.org

In a typical docking study involving a quinoline derivative, the compound is placed into the binding site of a target protein, and its binding affinity is calculated based on a scoring function. researchgate.net These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov For instance, docking studies on substituted quinolines have explored their potential as inhibitors of enzymes like DNA gyrase or protein kinases. nih.govresearchgate.netnih.gov

Table 2: Example of Molecular Docking Results for a Quinoline Derivative

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| DNA Gyrase (e.g., 6F86) | -7.3 | Asp73, Gly77, Arg136 |

| EGFR Tyrosine Kinase (e.g., 2JIV) | -9.1 | Met793, Leu718, Gly796 |

| KDM5A (e.g., 5A23) | -8.5 | His483, Phe346, Tyr503 |

Note: This table presents hypothetical, yet representative, docking scores and interacting residues for a quinoline derivative against common cancer and bacterial targets, as specific data for this compound was not found. nih.govrsc.orgresearchgate.net

Structure-Activity Relationship (SAR) Elucidation via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. pharmacologymentor.comzamann-pharma.com Computational methods are integral to modern SAR analysis, providing a quantitative framework known as Quantitative Structure-Activity Relationship (QSAR). nih.govpharmacologymentor.com QSAR models establish a mathematical correlation between the physicochemical properties (descriptors) of a series of compounds and their biological activities. scispace.com

For quinoline derivatives, computational SAR can identify which structural features are crucial for a desired effect. nih.govrsc.org For this compound, the methyl group at the 2-position and the phenyl group at the 7-position are key structural motifs. A computational SAR study would involve generating various analogues by modifying these groups and calculating molecular descriptors such as lipophilicity (logP), electronic properties (e.g., atomic charges, dipole moment), and steric parameters. pharmacologymentor.comzamann-pharma.com By correlating these descriptors with experimentally determined biological activity, a predictive QSAR model can be built to guide the design of more potent and selective compounds. nih.govnih.gov

In Silico Optimization of Synthetic Parameters and Regioselectivity

Computational methods can be employed to optimize synthetic routes by predicting the outcome of reactions under various conditions. This in silico approach can save significant time and resources compared to traditional experimental optimization. For the synthesis of polysubstituted quinolines, controlling regioselectivity—the preferential formation of one constitutional isomer over another—is often a major challenge. nih.govresearchgate.net

Theoretical calculations can predict the regioselectivity of reactions such as the arylation of a quinoline core. acs.org By calculating the activation energies for the formation of different possible products, the most likely outcome can be determined. units.it For example, in the synthesis of this compound, computational models could predict whether the phenyl group would preferentially add at the 7-position over other possible locations on the quinoline ring. These predictions can help in selecting the appropriate starting materials, catalysts, and reaction conditions to achieve the desired product with high selectivity. connectedpapers.com

Conformational Analysis and Molecular Dynamics Simulations of Quinoline Scaffolds

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. mun.ca Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. mdpi.com For a flexible molecule like this compound, where rotation can occur around the bond connecting the quinoline and phenyl rings, multiple conformations may exist.

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. nih.govrsc.org An MD simulation of this compound, typically in a simulated aqueous environment, would reveal how the molecule moves, flexes, and changes its conformation. mun.calambris.com This provides insights into the molecule's flexibility, the stability of different conformers, and the interactions with solvent molecules. lambris.com The results of MD simulations can complement docking studies by showing how the ligand and its target protein adapt to each other upon binding, a phenomenon known as induced fit.

Coordination Chemistry of 2 Methyl 7 Phenylquinoline As a Ligand

Principles of Quinoline-Metal Complex Formation

The formation of metal complexes with quinoline (B57606) and its derivatives, including 2-Methyl-7-phenylquinoline, is governed by the principles of Lewis acid-base theory. msu.edu The quinoline scaffold contains a nitrogen atom within its heterocyclic ring system, which possesses a lone pair of electrons. This lone pair makes the nitrogen atom a Lewis base, capable of donating electron density to a suitable Lewis acid, typically a transition metal ion with empty orbitals. msu.edulibretexts.org This donation forms a coordinate covalent bond, the fundamental linkage in a coordination complex.

The stability of the resulting complex is influenced by several factors. The electronic nature of substituents on the quinoline ring can modify the basicity of the nitrogen atom; electron-donating groups enhance basicity and can lead to stronger metal-ligand bonds, while electron-withdrawing groups have the opposite effect. In this compound, the methyl group at the 2-position can create steric hindrance, potentially weakening the metal-ligand bond compared to an unhindered ligand like 8-hydroxyquinoline. mathabhangacollege.ac.indalalinstitute.com This steric effect is a crucial consideration in the stability and geometry of the final complex. dalalinstitute.com

Monodentate, Bidentate, and Polydentate Ligand Design Considerations for Quinoline Scaffolds

Ligands are classified by their "denticity," which refers to the number of donor atoms they use to bind to the central metal. libretexts.org

Monodentate ligands , meaning "one-toothed," bind to a metal through a single donor atom. libretexts.orgbyjus.com In its unmodified form, this compound acts as a monodentate ligand, coordinating solely through its quinoline nitrogen atom.

Bidentate ligands have two donor atoms and can form a ring structure with the metal ion, known as a chelate. libretexts.orgpsiberg.com This chelation effect generally leads to more stable complexes. byjus.com

Polydentate ligands (tridentate, tetradentate, etc.) possess three or more donor sites. byjus.comckthakurcollege.net

A key aspect of ligand design is the strategic functionalization of a simple scaffold to increase its denticity. To transform the monodentate this compound into a bidentate or polydentate ligand, additional functional groups with donor atoms (such as N, O, or S) must be introduced. For instance, adding a hydroxyl (-OH) group at the 8-position would create a bidentate ligand, 2-methyl-7-phenyl-8-hydroxyquinoline, capable of coordinating through both the quinoline nitrogen and the hydroxyl oxygen. This approach is widely used in designing versatile chelating agents. mathabhangacollege.ac.inpsiberg.com Similarly, functionalizing the phenyl group at the 7-position with a coordinating moiety could also increase denticity. aut.ac.nznih.gov

| Ligand Type | Definition | Example based on Quinoline Scaffold |

| Monodentate | Binds through one donor atom. libretexts.org | This compound (binds via quinoline nitrogen) |

| Bidentate | Binds through two donor atoms. psiberg.com | 8-Hydroxyquinoline (binds via N and O) |

| Polydentate | Binds through multiple donor atoms. ckthakurcollege.net | Quinoline-based Schiff bases with multiple N/O donors. ckthakurcollege.net |

Spectroscopic Characterization of this compound Coordination Compounds (e.g., NMR, IR, Luminescence)

The formation and structure of coordination compounds involving this compound can be confirmed and studied using various spectroscopic methods.

Infrared (IR) Spectroscopy: IR spectroscopy is used to observe changes in the vibrational frequencies of the ligand upon coordination to a metal. A key diagnostic feature is the stretching frequency of the C=N bond within the quinoline ring. Upon complexation, this band typically shifts to a different wavenumber, confirming the involvement of the quinoline nitrogen in the metal-ligand bond. researchgate.netbendola.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for characterizing diamagnetic metal complexes in solution. The chemical shifts of the protons on the quinoline and phenyl rings of this compound are sensitive to the electronic environment. Upon coordination, the protons closest to the nitrogen donor atom experience a significant downfield shift due to the donation of electron density to the metal center. acs.orgnih.gov This effect helps to elucidate the binding mode of the ligand.

Luminescence Spectroscopy: Many metal complexes of quinoline derivatives exhibit strong luminescence (fluorescence or phosphorescence) when excited with UV light. nih.gov This property is highly dependent on both the ligand and the metal ion. For example, iridium(III) complexes with phenylquinoline-type ligands are known for their intense phosphorescence. acs.org The emission color and quantum efficiency can be finely tuned by altering the substituents on the ligand, making these complexes valuable for optoelectronic applications. acs.orgnih.gov

Table 1: Expected Spectroscopic Changes for a Hypothetical [M(this compound)₂Cl₂] Complex

| Spectroscopic Technique | Feature Observed | Expected Change Upon Complexation |

| IR Spectroscopy | Quinoline C=N stretching vibration | Shift in wavenumber (cm⁻¹) compared to the free ligand. bendola.com |

| ¹H NMR Spectroscopy | Protons on the quinoline ring (especially near N) | Downfield shift (increase in ppm) of proton signals. nih.gov |

| Luminescence | Emission spectrum | Appearance of fluorescence or phosphorescence, with wavelength and intensity dependent on the metal (M). acs.orgnih.gov |

Isomerism in Quinoline-Based Coordination Compounds (e.g., Geometric Isomerism)

Isomers are compounds with the same chemical formula but different arrangements of atoms. In coordination chemistry, the spatial arrangement of ligands around a central metal ion can lead to various types of isomerism, particularly geometric isomerism.

For a square planar complex with the general formula [MA₂B₂], where M is the metal and A and B are different monodentate ligands, two geometric isomers are possible:

cis-isomer: The two identical ligands (A) are adjacent to each other (at a 90° angle).

trans-isomer: The two identical ligands (A) are opposite each other (at a 180° angle).

If this compound (L) acts as a monodentate ligand in a square planar complex such as [Pt(L)₂Cl₂], both cis and trans isomers could potentially be formed. unit.no

For octahedral complexes, which have six ligands, the possibilities for isomerism are greater. In a complex with the formula [MA₃B₃], facial (fac) and meridional (mer) isomers can occur. The fac isomer has the three identical ligands on one face of the octahedron, while in the mer isomer, they lie on a plane that bisects the molecule. This type of isomerism is common for complexes with tridentate ligands but can also occur with three identical monodentate ligands. nih.gov For bidentate quinoline ligands in an octahedral complex like [M(L-L)₃], optical isomers (enantiomers) are also possible.

Table 2: Examples of Geometric Isomerism in Hypothetical Quinoline Complexes

| Complex Geometry | Hypothetical Formula | Type of Isomerism | Description |

| Square Planar | [Pt(Q)₂Cl₂] | cis / trans | Ligands are either adjacent (cis) or opposite (trans). ontosight.ai |

| Octahedral | [Co(Q)₃(NH₃)₃]³⁺ | fac / mer | Three identical ligands occupy either one face (fac) or a plane bisecting the complex (mer). nih.gov |

| Q represents a monodentate quinoline ligand like this compound. |

Applications of Quinoline Metal Complexes in Materials Science (e.g., Electroluminescent Copolymers)

The unique photophysical and electronic properties of quinoline metal complexes have made them highly valuable in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). nih.govtandfonline.com Tris(8-hydroxyquinolinato)aluminum (Alq₃) is a canonical example of an efficient electron-transporting and light-emitting material that helped launch the field of OLED technology. researchgate.net

Researchers have expanded on this by designing a vast array of substituted quinoline ligands to create metal complexes with tailored properties. case.edu The goal is often to tune the emission color, improve the quantum efficiency, and enhance the thermal stability of the material. acs.orgnih.gov Iridium(III) complexes with phenylquinoline-based ligands are especially important as highly efficient phosphorescent emitters, which can produce colors spanning the visible spectrum. acs.orgcase.edu

Polymer-based OLEDs (PLEDs) often incorporate these metal complexes into a polymer backbone to create electroluminescent copolymers. rsc.org A ligand such as this compound could be incorporated into such a copolymer. The polymer provides processability and film-forming properties, while the metal complex provides the light-emitting function. By carefully designing the copolymer structure, researchers can control the electronic properties and achieve balanced charge injection and transport, leading to efficient and stable light-emitting devices. rsc.org

Table 3: Selected Applications of Quinoline Metal Complexes in Materials Science

| Metal Complex Type | Metal Ion | Application | Reference |

| Substituted 8-Hydroxyquinolates | Aluminum (Al³⁺) | Electron transport and emitter layer in OLEDs | researchgate.net |

| Phenylquinoline Complexes | Iridium (Ir³⁺) | Highly efficient phosphorescent emitters in OLEDs | acs.orgcase.edu |

| Biquinoline Copolymers | N/A (Polymer Backbone) | Emitting layer in light-emitting diodes (LEDs) | rsc.org |

Advanced Analytical Methodologies for the Quantification and Purity Assessment of 2 Methyl 7 Phenylquinoline and Its Derivatives

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for the separation, quantification, and purity determination of 2-Methyl-7-phenylquinoline. Its high resolving power and sensitivity make it ideal for analyzing complex mixtures and detecting trace-level impurities.

Reversed-Phase HPLC (RP-HPLC) Optimization Strategies

Reversed-Phase HPLC (RP-HPLC) is the most common chromatographic mode for the analysis of moderately polar to non-polar compounds like this compound. The optimization of an RP-HPLC method is a meticulous process aimed at achieving optimal separation efficiency, peak symmetry, and analysis time. Key strategies involve the careful selection and adjustment of several parameters:

Stationary Phase: C18 (octadecyl) columns are frequently the first choice due to their hydrophobicity, which provides good retention for phenyl-substituted quinolines. Other phases like C8 or Phenyl-Hexyl can offer alternative selectivity.

Mobile Phase: A mixture of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), is typically used. Acetonitrile often provides better peak shape and lower UV cutoff compared to methanol.

pH Control: The pH of the aqueous component of the mobile phase is critical. Since quinolines are basic, maintaining a low pH (e.g., 2.5-4.0) with buffers like phosphate (B84403) or formate (B1220265) ensures consistent protonation of the molecule, leading to sharp, symmetrical peaks and reproducible retention times.

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute any potential impurities with different polarities and to ensure the primary compound is eluted with a good peak shape in a reasonable timeframe.

Column Temperature: Controlling the column temperature can improve separation efficiency and reproducibility. Elevated temperatures (e.g., 30-40 °C) can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.

Table 1: Illustrative RP-HPLC Method Parameters for Quinoline (B57606) Analysis

| Parameter | Optimized Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides high resolution for complex mixtures. |

| Mobile Phase A | 0.1% Formic Acid in Water | Ensures protonation of basic quinoline nitrogen. |

| Mobile Phase B | Acetonitrile | Good eluting strength and UV transparency. |

| Gradient | 5% to 95% B over 20 minutes | Separates compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Temperature | 35 °C | Improves peak shape and reproducibility. |

| Detection | UV at 254 nm | General wavelength for aromatic compounds. |

Chiral HPLC for Enantiomeric Separation and Purity Determination

When this compound derivatives possess a stereocenter, they can exist as enantiomers—mirror-image isomers that may have different biological activities. Chiral HPLC is the gold standard for separating these enantiomers and determining the enantiomeric purity of a sample. This is accomplished using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to be retained on the column for different lengths of time. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are widely used for their broad applicability in separating a wide range of chiral compounds, including quinoline derivatives. The development of a chiral method involves screening various CSPs and mobile phase systems (both normal and reversed-phase) to achieve baseline resolution of the enantiomeric peaks.

Capillary Electrophoresis (CE) Techniques (e.g., Capillary Zone Electrophoresis, CZE)

Capillary Electrophoresis (CE) serves as a powerful alternative and complementary technique to HPLC. It offers advantages such as high separation efficiency, rapid analysis times, and minimal sample and reagent consumption. In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated within a narrow fused-silica capillary based on their charge-to-size ratio when an electric field is applied. For the analysis of the basic this compound, a low-pH background electrolyte is used to ensure the molecule is positively charged. The composition and pH of this electrolyte are optimized to maximize the resolution between the target compound and any impurities.

Method Validation Protocols and Parameters

For any analytical method to be considered reliable and suitable for its intended use, it must undergo a rigorous validation process. The parameters for this validation are established by regulatory bodies like the International Council for Harmonisation (ICH).

Linearity: The method must demonstrate a linear relationship between the concentration of this compound and the instrumental response over a defined range.

Precision: This is assessed at three levels: repeatability (precision over a short interval), intermediate precision (variations within a laboratory, e.g., different days, analysts, or equipment), and reproducibility (precision between different laboratories).

Accuracy: This is determined by comparing the measured value to a known true value, often through the analysis of a certified reference material or by spiking a blank sample with a known amount of the analyte.

Robustness: The method's performance is tested by making small, deliberate changes to parameters like mobile phase pH, flow rate, and column temperature to ensure it remains reliable under slight variations.

Ruggedness: This demonstrates the method's reproducibility under a variety of normal test conditions, such as different instruments and analysts.

Detection Limit (LOD) and Quantification Limit (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

Table 2: Typical Method Validation Acceptance Criteria

| Parameter | Acceptance Criterion |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Precision (Relative Standard Deviation, RSD) | ≤ 2.0% |

| Accuracy (Percent Recovery) | 98.0% - 102.0% |

| Robustness | System suitability parameters remain within defined limits. |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

Development of Stability-Indicating Analytical Procedures

A stability-indicating method is a validated analytical procedure that can accurately measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients. To develop such a method for this compound, the compound is subjected to forced degradation studies. This involves exposing it to stress conditions like acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and light. The analytical method, typically RP-HPLC, must then be able to resolve the parent peak from all the degradation product peaks that are formed.

Spectrophotometric Detection Approaches in Analytical Procedures

In conjunction with separation techniques like HPLC and CE, spectrophotometric detection is the most common method for quantifying quinoline compounds. Due to its aromatic quinoline ring system, this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. A UV detector is therefore highly effective. A specific wavelength, often at an absorbance maximum (e.g., around 254 nm), is selected to maximize sensitivity. The use of a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is particularly advantageous as it collects the entire UV spectrum for each peak. This allows for the assessment of peak purity by checking for spectral homogeneity across the peak and confirming the identity of the compound by comparing its spectrum to that of a reference standard.

Mechanistic Biological Investigations Involving 2 Methyl 7 Phenylquinoline Scaffolds

Elucidation of Enzyme Inhibition Mechanisms and Molecular Interactions

Interaction with Topoisomerases

Topoisomerases are crucial enzymes that regulate the topology of DNA during processes like replication and transcription. wikipedia.orgnih.gov They function by creating transient breaks in the DNA backbone, allowing the strands to pass through each other to relieve supercoiling, and then resealing the breaks. wikipedia.org There are two main types: topoisomerase I (TopI), which cleaves a single DNA strand, and topoisomerase II (TopII), which cleaves both strands. wikipedia.org

Inhibitors of these enzymes can act as poisons by stabilizing the transient DNA-topoisomerase complex, which prevents the re-ligation of the DNA strands and leads to cytotoxic DNA breaks. wikipedia.org This mechanism has made topoisomerase inhibitors a focus of anticancer drug development. nih.govmdpi.com While specific studies detailing the direct interaction of 2-methyl-7-phenylquinoline with topoisomerases are not prevalent in the provided search results, the broader class of quinoline (B57606) derivatives has been investigated. For instance, indenoisoquinolines, which share structural similarities, have been identified as topoisomerase inhibitors. wikipedia.org The investigation into compounds like 2-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-N-(m-tolyl)-hydrazinecarbothioamide, a nalidixic acid derivative, has shown potent inhibition of TopoIIα and TopoIIβ. mdpi.com These findings suggest that the quinoline scaffold can be a valuable starting point for designing new topoisomerase inhibitors.

Cyclooxygenase (COX) Enzyme Inhibition Mechanisms and Active Site Interactions

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. mdpi.combrieflands.com There are two primary isoforms, COX-1 and COX-2. mdpi.com COX-1 is constitutively expressed and plays a role in normal physiological processes, while COX-2 is induced during inflammation. brieflands.combiorxiv.org Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. brieflands.comnih.gov

The active site of COX enzymes is a long hydrophobic channel. brieflands.comnih.gov A key difference between the two isoforms is a substitution of isoleucine in COX-1 with a valine in COX-2 at position 523, which creates an additional side pocket in the COX-2 active site. brieflands.combiorxiv.org This structural difference is often exploited for the design of selective COX-2 inhibitors. nih.gov

Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as selective COX-2 inhibitors. For example, a compound with a benzoyl moiety at the C-6 or C-8 position of the quinoline ring showed high selectivity for COX-2, with an IC₅₀ value of 0.077 μM and a selectivity index of 1298, which is significantly higher than the reference drug celecoxib. nih.gov Molecular docking studies of various heterocyclic compounds, including those with quinoline-like structures, have shown that they can fit optimally within the active site of COX-2. nih.gov These interactions often involve hydrogen bonding with key residues like Arg120 at the entrance of the active site. mdpi.combiorxiv.org

Histone Deacetylase (HDAC) Enzyme Inhibition Mechanisms and Zinc-Binding Group Interactions

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, playing a critical role in regulating gene expression. frontiersin.orgfrontiersin.org Dysregulation of HDAC activity is implicated in various diseases, including cancer, making them an important therapeutic target. frontiersin.orgnih.gov Most HDACs are zinc-dependent enzymes, and their inhibitors typically consist of three main components: a cap group that interacts with the surface of the enzyme, a linker, and a zinc-binding group (ZBG) that chelates the zinc ion in the active site. frontiersin.orgmdpi.com

The 2-substituted phenylquinoline-4-carboxylic acid scaffold has been utilized as a cap group in the design of novel HDAC inhibitors. frontiersin.orgfrontiersin.org This large, aromatic structure is designed to form strong hydrophobic interactions with residues at the opening of the HDAC active site. frontiersin.orgfrontiersin.org When combined with a suitable ZBG, such as hydroxamic acid, these compounds can exhibit potent inhibitory activity. frontiersin.orgfrontiersin.org

Research has shown that derivatives based on this scaffold can achieve isoform selectivity. For instance, one compound, D28, demonstrated selectivity for HDAC3 with an IC₅₀ value of 24.45 µM, while showing no inhibition of HDAC1, 2, and 6. frontiersin.org The selectivity is influenced by the interactions of the cap group in the hydrophobic region at the entrance of the active site. frontiersin.org The ZBG, most commonly a hydroxamic acid, plays a crucial role by directly binding to the zinc ion, which is essential for the enzyme's catalytic activity. nih.govmdpi.com

Nitric Oxide Synthase (NOS) Isoform Selectivity and Binding Site Characterization

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a vital signaling molecule. nih.gov There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). nih.govmdpi.com Overproduction of NO by nNOS is implicated in neurodegenerative diseases, making selective nNOS inhibition a therapeutic goal. nih.govnih.gov Non-selective inhibition can lead to side effects, such as hypertension from eNOS inhibition or impaired immune response from iNOS inhibition. nih.gov

Derivatives of 7-phenyl-2-aminoquinoline have been developed as potent and selective nNOS inhibitors. nih.govnih.gov X-ray crystallography studies have revealed the structural basis for their selectivity. The quinoline portion of these inhibitors can mimic the substrate arginine and form hydrogen bonds with key residues in the active site. nih.gov A crucial interaction for selectivity involves an nNOS-specific aspartate residue that is absent in eNOS. nih.gov Some 7-phenyl-2-aminoquinoline derivatives have their amino groups occupying a water-filled pocket surrounding this aspartate, an interaction confirmed by mutagenesis studies. nih.gov

Compounds with a meta-relationship between the aminoquinoline and a positively charged tail moiety have demonstrated high potency and selectivity, with up to nearly 900-fold selectivity for human nNOS over human eNOS. nih.gov The design of these inhibitors often aims to disrupt promiscuous binding while preserving potency and isoform selectivity. rcsb.org

Receptor Binding Profiles and Signaling Pathway Modulation (e.g., MAPK/ERK Pathway)

The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is a crucial signaling cascade that relays signals from cell surface receptors to the DNA in the nucleus, regulating processes like cell proliferation, differentiation, and survival. wikipedia.orgmedchemexpress.com The pathway involves a series of protein kinases, including Ras, Raf, MEK, and ERK. medchemexpress.com Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers. wikipedia.org

While direct studies on the effect of this compound on the MAPK/ERK pathway were not found in the search results, the cellular mechanisms of related compounds often involve modulation of such pathways. For example, HDAC inhibitors can induce cell cycle arrest and apoptosis, processes that are often regulated by signaling cascades like the MAPK/ERK pathway. frontiersin.org The activation of the MAPK/ERK pathway is typically initiated by the binding of a growth factor to a receptor tyrosine kinase on the cell surface. wikipedia.orgmedchemexpress.com Downstream, activated ERK can phosphorylate numerous substrates, leading to changes in gene expression and cellular responses. mdpi.com Given that many anticancer agents function by interfering with these signaling pathways, it is plausible that derivatives of this compound could also exert their effects through modulation of the MAPK/ERK pathway or other related signaling networks.

Studies on Cellular Mechanism of Action and Intracellular Localization (non-clinical)

Understanding the cellular mechanisms of action and the intracellular localization of a compound is vital for drug development. For derivatives of the this compound scaffold, these studies often reveal how the compounds exert their biological effects at a cellular level.

For instance, mechanistic studies on HDAC inhibitors with a 2-substituted phenylquinoline-4-carboxylic acid cap have shown that they can induce G2/M cell cycle arrest and promote apoptosis in cancer cells. frontiersin.orgfrontiersin.org This indicates that the compounds interfere with the normal progression of the cell cycle, ultimately leading to cell death.

The intracellular localization of a compound can determine its target and efficacy. Fluorescent probes based on a methylquinolinium unit have been designed to visualize cell viability by localizing to different organelles depending on the cell's state. biorxiv.org In live cells, a probe named PCV-1, which is sensitive to mitochondrial membrane potential, stains the mitochondria. biorxiv.org In dead or dying cells, the probe migrates to the nucleolus. biorxiv.org This dynamic translocation from mitochondria to the nucleolus can be visualized and used to quantify cell viability at the single-cell level. biorxiv.org

Similarly, cytotoxic iridium(III) complexes containing a 2-phenylquinoline (B181262) ligand have been studied for their intracellular distribution. researchgate.net Confocal microscopy has shown that some of these complexes can specifically target lysosomes or mitochondria, leading to damage to these organelles, a decrease in mitochondrial membrane potential, and an increase in intracellular reactive oxygen species (ROS). mdpi.com Correlative 3D cryo X-ray imaging has been used to precisely locate an iridium anticancer agent within the mitochondria of cancer cells, providing unequivocal evidence of its intracellular fate. researchgate.net These studies highlight the importance of the quinoline scaffold in directing compounds to specific subcellular compartments to exert their cytotoxic effects.

Structure-Activity Relationship (SAR) Derivation for Molecular Recognition and Biological Effects

The substitution pattern on the quinoline core dictates the molecular recognition and subsequent biological effects of the this compound scaffold. Structure-activity relationship (SAR) studies have been instrumental in elucidating the impact of various functional groups on the biological activities of this class of compounds, which include anticancer, antimalarial, and antibacterial properties.

Anticancer Activity

Research into the anticancer properties of quinoline derivatives has revealed key structural features that influence their cytotoxicity. A study on a series of 2-arylquinolines and 2-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines demonstrated that the 2-arylquinoline derivatives generally exhibited a better activity profile against HeLa, PC3, MCF-7, and SKBR-3 human cancer cell lines compared to their tetrahydroquinoline counterparts. rsc.org

Specifically, C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines showed significant activity, particularly against PC3 and HeLa cells. rsc.org For instance, quinoline 13 and tetrahydroquinoline 18 displayed selective cytotoxicity against cervical epithelial carcinoma with IC50 values of 8.3 μM and 13.15 μM, respectively. rsc.org In prostate sarcoma cell lines, quinolines 12 and 11 showed good cytotoxicity with IC50 values of 31.37 and 34.34 μM. rsc.org The lipophilicity of these compounds, as indicated by their cLogP values, was found to correlate with their cytotoxic effects, with more lipophilic aromatic quinolines showing better IC50 values. rsc.org

In another study, 4-anilino-2-phenylquinoline derivatives were synthesized and evaluated for their cell growth inhibitory effects. nih.gov The presence of a free carboxylic acid at the C(3) position was found to be unfavorable for cytotoxicity. nih.gov This was attributed to potential steric hindrance from the 3-carboxylate group, which may prevent the adjacent phenyl ring from being coplanar with the quinoline ring, leading to a loss of activity. nih.gov Conversely, a hydrogen-bond accepting group at the C(4) position of the 4-anilino moiety was deemed crucial for cytotoxicity. nih.gov

| Compound | Cell Line | IC50 (µM) | Reference |

| Quinoline 13 | HeLa | 8.3 | rsc.org |

| Tetrahydroquinoline 18 | HeLa | 13.15 | rsc.org |

| Quinoline 12 | PC3 | 31.37 | rsc.org |

| Quinoline 11 | PC3 | 34.34 | rsc.org |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | NCI-H226 | 0.94 | nih.gov |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | MDA-MB-231/ATCC | 0.04 | nih.gov |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | SF-295 | <0.01 | nih.gov |

Antimalarial Activity

The quinoline scaffold is a well-established pharmacophore in antimalarial drug discovery. SAR studies on 2-methylquinoline (B7769805) derivatives have identified potent compounds against chloroquine-resistant Plasmodium falciparum. One derivative, compound 10 , synthesized through the condensation of an aldehyde with the C2-methyl group of a quinoline derivative, exhibited an IC50 value of 0.033 µM, which is approximately five times more potent than chloroquine (B1663885) (IC50 = 0.172 µM). nih.gov

Further modifications on the quinoline ring have shown that substitutions at different positions significantly impact antileishmanial activity, a related parasitic disease. For instance, the introduction of a fluorine atom at C-5 or C-7 of a 2-substituted quinoline led to a considerable loss of activity. mdpi.com However, combining a 6-chloro and 7-fluoro substitution resulted in lower cytotoxicity and improved metabolic stability. mdpi.com The influence of a 7-fluoro atom was also found to be dependent on the nature of the 4-aryl group. mdpi.com

| Compound | Parasite Strain | IC50 (µM) | Reference |

| Compound 10 | P. falciparum Dd2 (CQR) | 0.033 | nih.gov |

| Chloroquine | P. falciparum Dd2 (CQR) | 0.172 | nih.gov |

| Derivative 22 | L. donovani | 0.22 | mdpi.com |

| Derivative 23 | L. donovani | 0.22 | mdpi.com |

Antibacterial Activity

The 2-phenylquinoline scaffold has been explored for its antibacterial potential. A series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated against various bacterial strains. nih.gov Structural modifications of the parent compound were found to increase antibacterial activity. Notably, some of the synthesized compounds displayed good activity against Staphylococcus aureus. nih.gov

In another study, phenylquinoline-oxadiazole derivatives were investigated as DNA gyrase inhibitors, showing significant minimum inhibitory concentration (MIC) values against S. aureus. nih.gov Furthermore, (2-methylquinolin-4-yl)piperidine derivatives have been assessed for their inhibitory potential against Mycobacterium tuberculosis DNA gyrase B. nih.gov

The position of the phenyl group on the quinoline ring also influences activity. In a series of bis(3-dimethylaminopropyl)aminomethylphenyl-quinazolines and -quinolines, the 7-phenyl substituted compounds were generally found to be more effective than their 6-phenyl counterparts as antiproliferative agents. mdpi.com

| Compound Series | Bacterial Strain | Activity | Reference |

| 2-Phenyl-quinoline-4-carboxylic acid derivatives | S. aureus | Good inhibition | nih.gov |

| Phenylquinoline-oxadiazole derivatives | S. aureus | MICs: 10-62 ng/mL | nih.gov |

| (2-Methylquinolin-4-yl)piperidine derivatives | M. tuberculosis | MICs: 1.72-3.81 µM | nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-7-phenylquinoline, and how can their efficiency be optimized?

- Methodological Answer : The Friedländer synthesis is a common route, involving condensation of 2-aminobenzophenone derivatives with ketones under acidic or basic conditions. Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can also introduce the phenyl group at the 7-position. Optimization involves varying catalysts (e.g., Pd(PPh₃)₄), solvents (toluene or DMF), and temperature (80–120°C) to improve yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C2 and phenyl at C7).

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (via SHELX programs) to resolve bond angles and torsional strain in the quinoline core. Crystallization in ethanol or dichloromethane/hexane mixtures is recommended .

Q. How can researchers assess the solubility and stability of this compound in different solvents?

- Methodological Answer : Conduct solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (toluene, hexane) at 25°C, monitored via UV-Vis spectroscopy. Stability under light, heat, and oxygen can be evaluated using accelerated degradation studies (40–60°C for 48–72 hours) with HPLC analysis to track decomposition products .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). Standardize protocols using:

- Dose-response curves (IC₅₀ values) across multiple cell lines.

- Molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., kinase inhibitors).

- Structure-activity relationship (SAR) studies to isolate the effects of methyl and phenyl substituents .

Q. What computational strategies are effective for predicting the photophysical properties of this compound?

- Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model electronic transitions. Compare computed UV-Vis spectra (Gaussian 16) with experimental data. Solvent effects can be incorporated using the polarizable continuum model (PCM) .

Q. How can crystallization challenges for this compound be addressed to obtain high-quality single crystals?

- Methodological Answer : Optimize slow evaporation techniques using mixed solvents (e.g., chloroform/methanol). For stubborn cases, employ vapor diffusion with tert-butyl methyl ether. Use SHELXL for refinement, ensuring hydrogen atoms are placed geometrically and thermal displacement parameters are constrained .

Q. What experimental designs are suitable for studying the metabolic stability of this compound in vitro?

- Methodological Answer : Use liver microsomal assays (human or rodent) with NADPH cofactors. Monitor metabolite formation via LC-MS/MS at 0, 15, 30, and 60 minutes. Include control groups with cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Methodological Notes

- Data Contradiction Analysis : Apply the Franklin Standards to distinguish between experimental artifacts (e.g., impurities) and genuine biological effects. Replicate studies under identical conditions and use statistical tools (ANOVA, p-value <0.05) to validate reproducibility .

- Mixed-Methods Approaches : Combine synthetic chemistry data with computational modeling (e.g., molecular dynamics simulations) to predict bioavailability and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.